N-Butyl-N-(acetoxymethyl)nitrosamine
Description
Structure
3D Structure
Properties
CAS No. |
56986-36-8 |
|---|---|
Molecular Formula |
C7H14N2O3 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
[butyl(nitroso)amino]methyl acetate |
InChI |
InChI=1S/C7H14N2O3/c1-3-4-5-9(8-11)6-12-7(2)10/h3-6H2,1-2H3 |
InChI Key |
YMUAXKYTHNCMAS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(COC(=O)C)N=O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of N Butyl N Acetoxymethyl Nitrosamine
General Synthetic Routes for N-Alkyl-N-(acetoxymethyl)nitrosamines
The synthesis of N-Alkyl-N-(acetoxymethyl)nitrosamines typically proceeds through a two-step sequence involving the formation of an N-alkyl-N-(hydroxymethyl)nitrosamine intermediate, followed by its acylation. The initial and critical step is the nitrosation of a secondary amine.
A prevalent method for the N-nitrosation of secondary amines involves the use of nitrosating agents under various conditions. Common nitrosating agents include sodium nitrite (B80452) (NaNO₂) in an acidic medium and tert-butyl nitrite (TBN). The reaction with sodium nitrite typically requires acidic conditions to generate nitrous acid (HNO₂), which is the active nitrosating species. cardiff.ac.uk
Alternatively, tert-butyl nitrite offers a versatile and efficient method for the N-nitrosation of secondary amines under solvent-free, metal-free, and acid-free conditions, which can be advantageous for substrates with acid-labile functional groups. rsc.orgresearchgate.net This method often provides high yields and simplifies the isolation procedure. rsc.org The reactivity of secondary amines in nitrosation reactions generally follows the order: aryl amines > benzyl (B1604629) amines > alkyl amines. researchgate.net
The subsequent step, acylation of the N-alkyl-N-(hydroxymethyl)nitrosamine intermediate, can be achieved using standard acylation reagents such as acetic anhydride (B1165640) or acetyl chloride to introduce the acetoxymethyl group. This two-step approach provides a general pathway to a variety of N-Alkyl-N-(acetoxymethyl)nitrosamines.
Table 1: Comparison of Common Nitrosating Agents for Secondary Amines
| Nitrosating Agent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Sodium Nitrite (NaNO₂) | Acidic (e.g., HCl) | Readily available, inexpensive | Requires acidic conditions which may not be suitable for all substrates |
| tert-Butyl Nitrite (TBN) | Solvent-free or in organic solvents | Mild, acid-free conditions, high yields, broad substrate scope rsc.orgresearchgate.net | More expensive than sodium nitrite |
Synthesis of N-Butyl-N-(acetoxymethyl)nitrosamine and Related Congeners
The synthesis of the target compound, this compound, follows the general strategy outlined above. The first step would be the nitrosation of N-butyl-N-(hydroxymethyl)amine. However, a more direct precursor for the hydroxymethyl functionality is often the corresponding secondary amine, which undergoes metabolic α-hydroxylation. In a synthetic laboratory setting, the N-butyl-N-(hydroxymethyl)nitrosamine intermediate can be prepared and subsequently acylated.
A plausible synthetic route involves:
Nitrosation of N-butylamine: This would form N-nitrosobutylamine.
α-Hydroxylation: This step to introduce the hydroxymethyl group at the α-carbon can be challenging to achieve selectively in a laboratory setting, mirroring the enzymatic process.
Acetylation: The resulting N-butyl-N-(hydroxymethyl)nitrosamine is then reacted with an acetylating agent like acetic anhydride to yield this compound.
Congeners of this compound, such as those with different alkyl chains or acyl groups, can be synthesized by starting with the appropriately substituted secondary amine and acylating agent, respectively. For instance, using N-methyl-N-butylamine as the starting material would lead to the corresponding N-methyl-N-(acetoxymethyl)nitrosamine congener.
Preparation of Labeled this compound for Mechanistic Studies
Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms, metabolic pathways, and for use as internal standards in analytical studies. wikipedia.org The synthesis of labeled this compound can be achieved by incorporating stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) at specific positions in the molecule.
A common strategy for introducing isotopic labels into nitrosamines is to use a labeled precursor in the synthesis. For example, to prepare deuterium-labeled this compound, one could start with a deuterated version of n-butylamine. The synthesis of deuterated amines can be accomplished through various methods, including the reduction of nitriles. nih.gov
Table 2: Strategies for Isotopic Labeling of this compound
| Isotope | Labeling Position | Precursor | Synthetic Approach |
|---|---|---|---|
| Deuterium (D) | Butyl chain | Deuterated n-butylamine | Nitrosation of the labeled amine followed by hydroxymethylation and acetylation. |
| Carbon-13 (¹³C) | Butyl chain or Acetoxymethyl group | ¹³C-labeled n-butylamine or ¹³C-labeled acetic anhydride | Incorporation of the labeled precursor during the synthesis. |
Derivatization Strategies for Investigating Reaction Pathways
Understanding the reaction pathways of this compound often involves studying its decomposition and the reactive intermediates formed. Derivatization strategies are employed to trap and identify these transient species.
One approach is to study the degradation of the nitrosamine (B1359907) under specific conditions, such as in the presence of nucleophiles or under photolytic conditions. The products formed can provide insights into the reaction mechanism. For example, protolytic denitrosation can be accelerated by the addition of nucleophiles like bromide or thiocyanate, leading to the formation of the corresponding secondary amine. nih.gov
Another powerful technique is the use of scavenger reagents or trapping agents that react with unstable intermediates to form stable, characterizable adducts. For instance, N-Methyl-N-nitrosoethanolamine has been used as a scavenger to detect and identify unstable alkylating intermediates formed during nitrosation reactions. nih.gov The nucleophilic hydroxyl group of the scavenger can react with electrophilic intermediates, forming stable ethers that can be analyzed. nih.gov
Furthermore, derivatization is also a common technique to improve the analytical detection of nitrosamines, for example, by gas chromatography-mass spectrometry (GC-MS). This often involves denitrosation followed by reaction with a derivatizing agent to form a more stable and chromatographically amenable compound. researchgate.net
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-alkyl-N-(acetoxymethyl)nitrosamines |
| N-Alkyl-N-(hydroxymethyl)nitrosamines |
| Sodium nitrite |
| tert-Butyl nitrite |
| Nitrous acid |
| N-butyl-N-(hydroxymethyl)amine |
| N-nitrosobutylamine |
| N-butyl-N-(hydroxymethyl)nitrosamine |
| Acetic anhydride |
| Acetyl chloride |
| N-methyl-N-butylamine |
| N-methyl-N-(acetoxymethyl)nitrosamine |
| n-butylamine |
| N-Methyl-N-nitrosoethanolamine |
| Bromide |
Metabolic Activation Mechanisms of N Butyl N Acetoxymethyl Nitrosamine
α-Hydroxylation as the Primary Bioactivation Pathway
For N-Butyl-N-(acetoxymethyl)nitrosamine, as with many other N-nitrosamines, the central mechanism of metabolic activation is α-hydroxylation. nih.govmdpi.com This enzymatic process is considered the principal and often rate-limiting step that initiates the cascade of chemical transformations leading to the formation of DNA-alkylating agents. chemrxiv.org The reaction introduces a hydroxyl group onto the carbon atom immediately adjacent to the nitrogen atom of the nitroso group.
The initial step, catalyzed by cytochrome P450 enzymes, results in the formation of an α-hydroxylated derivative. nih.govnih.gov This α-hydroxynitrosamine intermediate is exceptionally unstable. nih.gov Studies on similar dialkyl-N-nitrosamines have shown that these intermediates possess very short half-lives, in some cases lasting only seconds under physiological conditions. nih.gov This inherent instability is a key feature of the bioactivation pathway, driving the subsequent decomposition steps.
Due to their instability, the α-hydroxylated intermediates undergo spontaneous, non-enzymatic decomposition. This process leads to the formation of diazohydroxides, which subsequently lose water to yield highly reactive diazonium ions. nih.govnih.govresearchgate.net This spontaneous breakdown ensures that the generation of the ultimate reactive species occurs in proximity to the site of initial metabolic activation. nih.gov
The resulting diazonium ions are themselves unstable and can release molecular nitrogen (N₂) to form electrophilic carbocations. nih.govnih.gov These carbocations are potent alkylating agents. An electrophile is a chemical species that is attracted to electrons and participates in chemical reactions by accepting an electron pair. In this context, the carbocations generated from this compound are the ultimate carcinogenic species, capable of covalently binding to nucleophilic sites on DNA, thus forming DNA adducts. scinito.airesearchgate.net This alkylation of genetic material is a central event in the initiation of carcinogenesis. nih.gov
Table 1: Key Intermediates in the α-Hydroxylation Pathway
| Step | Intermediate Compound | Key Characteristic |
|---|---|---|
| 1 | α-Hydroxylated Intermediate | Highly unstable; short half-life nih.gov |
| 2 | Diazohydroxide / Diazonium Ion | Formed via spontaneous decomposition nih.govnih.gov |
| 3 | Electrophilic Carbocation | The ultimate DNA-alkylating species nih.govnih.gov |
Enzymatic Systems Involved in this compound Metabolism
The metabolic activation of N-nitrosamines is not a random process but is catalyzed by specific enzyme systems within the body. The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, plays the central role in this bioactivation. nih.govscinito.aiuv.es
The α-hydroxylation of this compound is mediated by cytochrome P450 monooxygenases. nih.govnih.gov These heme-containing enzymes are the major catalysts involved in the metabolism of a vast array of xenobiotics, including drugs and carcinogens. uv.esmdpi.com The CYP enzymes facilitate the insertion of an oxygen atom from molecular oxygen into the C-H bond at the α-carbon, initiating the entire activation cascade. nih.govresearchgate.net The availability and activity of these enzymes are critical determinants of the extent to which a nitrosamine (B1359907) is converted into its carcinogenic form. nih.gov
The cytochrome P450 system comprises numerous families and subfamilies, with different isoforms exhibiting varying substrate specificities. mdpi.comwashington.edu Research on various nitrosamines has demonstrated that specific CYP isoforms are primarily responsible for their metabolic activation. For instance, CYP2E1 and CYP2A6 have been identified as major catalysts for the activation of several N-nitrosodialkylamines. nih.govnih.gov Other isoforms, such as CYP2B1, have also been shown to effectively catalyze the α-hydroxylation of long-chain nitrosamines. nih.gov
The specific isoforms involved can influence the rate and even the site of hydroxylation on asymmetrical nitrosamines, thereby affecting their organ-specific carcinogenicity. nih.gov The expression of these enzymes can vary significantly among individuals due to genetic polymorphisms and induction by environmental factors, leading to interindividual differences in susceptibility to nitrosamine-induced carcinogenesis. nih.gov
Table 2: Relevant Cytochrome P450 Isoforms in Nitrosamine Metabolism
| CYP Isoform | Known Role in Nitrosamine Metabolism | References |
|---|---|---|
| CYP2E1 | Catalyzes activation of N-nitrosodimethylamine (NDMA) and other nitrosamines. | nih.govnih.govnih.gov |
| CYP2A6 | Shows high activity in the activation of N-nitrosodiethylamine (NDEA) and NNK. | nih.govnih.gov |
| CYP2B1 | Specifically catalyzes α-hydroxylation of long-chain nitrosamines like NDBA. | nih.gov |
| CYP1A1/1A2 | Implicated in the debutylation and hydroxylation of N-nitrosomethyl-n-butylamine. | nih.gov |
| CYP2C11 | Primarily catalyzes demethylation of N-nitrosomethyl-n-butylamine. | nih.gov |
Stereochemical Aspects of Metabolic Activation for Alpha-Hydroxylated Nitrosamines
The metabolic activation of nitrosamines via alpha-hydroxylation is a critical step that can be significantly influenced by the stereochemistry of the substrate molecule. The enzymes responsible for this bioactivation, primarily from the cytochrome P450 (CYP) superfamily, can exhibit stereoselectivity, leading to different metabolic fates for enantiomers of chiral nitrosamines. This selectivity can affect both the rate of activation and the subsequent biological activity of the resulting metabolites.
A prominent example of stereochemistry's role is observed in the metabolism of tobacco-specific nitrosamines, such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK). The carbonyl reduction of NNK produces 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL), a compound with a chiral center. mdpi.com This results in two enantiomers, (S)-NNAL and (R)-NNAL. mdpi.com Studies have shown that the formation of these enantiomers is stereoselective; in rodent and human tissues, (S)-NNAL is the predominantly formed enantiomer. mdpi.com Furthermore, the biological disposition of these enantiomers differs significantly. (S)-NNAL is preferentially retained in the lungs of rats, suggesting the existence of a specific receptor for this enantiomer. mdpi.com While both enantiomers can undergo further metabolic activation through alpha-hydroxylation, their differing retention and metabolic rates can lead to variations in carcinogenic potency. mdpi.com
Research on other nitrosamines has also highlighted stereochemical influences. For instance, studies on the hydrolysis of N-(−)-acetoxymethyl-(1-phenylethyl)nitrosamine, a compound structurally related to this compound through the presence of an acetoxymethyl group, demonstrated that the stereochemistry of the alcohol produced was consistent with the formation of a specific diazotate intermediate. acs.org This indicates that the breakdown of the alpha-hydroxylated (or related) intermediate can proceed in a stereochemically defined manner. acs.org
For this compound, alpha-hydroxylation can occur on the methylene (B1212753) carbon of the butyl group or the methylene carbon of the acetoxymethyl group. If the subsequent metabolic or chemical events introduce a chiral center, it is plausible that the enzymatic processes would exhibit stereoselectivity, analogous to that observed with NNAL. The specific orientation of the substrate in the active site of the metabolizing enzyme would dictate which prochiral hydrogen is abstracted, potentially leading to a predominance of one enantiomeric product over another.
Table 1: Stereochemical Outcomes in NNAL Metabolism This interactive table summarizes the observed stereoselectivity in the formation and retention of NNAL enantiomers.
| Compound/Process | Predominant Enantiomer | Tissue/System | Observation Summary |
| NNAL Formation from NNK | (S)-NNAL | Rodent Liver & Lung Microsomes | 90-98% of NNAL formed is (S)-enantiomer. mdpi.com |
| NNAL Formation from NNK | (S)-NNAL | Human Liver Microsomes & Cytosol | 64-90% of NNAL formed is (S)-enantiomer. mdpi.com |
| NNAL Retention | (S)-NNAL | Rat Lungs | (S)-/(R)-ratio >20 after 24 hours. mdpi.com |
| NNAL in Urine/Bile | (R)-NNAL | Rats treated with NNK or NNAL | (R)-NNAL predominates in excretory products. mdpi.com |
Influence of Alkyl Chain Structure and Steric Hindrance on Metabolic Activation Efficiency
The efficiency of metabolic activation of N-nitrosamines via alpha-hydroxylation is profoundly influenced by the structure of the alkyl chains attached to the nitroso group. Factors such as the length of the alkyl chain, branching, and the presence of bulky substituents near the alpha-carbon can significantly modulate the rate of metabolism and, consequently, the carcinogenic potency of the compound. researchgate.netacs.org
Generally, an increase in the length of a linear alkyl chain tends to decrease the carcinogenic potency. This trend has been observed in structure-activity relationship (SAR) analyses, which suggest a potency order of methyl > ethyl > propyl > butyl for simple dialkylnitrosamines. This decrease is attributed to a lower efficiency of the enzymatic alpha-hydroxylation on longer alkyl chains. The active site of the metabolizing CYP enzymes may have a preference for smaller substrates, or the increased lipophilicity of longer chains could alter the compound's distribution and accessibility to the enzymes.
Steric hindrance at or near the alpha-carbon is a critical inhibitor of metabolic activation. acs.orgnih.gov The presence of bulky groups or substitution on the alpha-carbon can physically obstruct the approach of the CYP enzyme, hindering the hydroxylation reaction. acs.org This principle is a key factor in assessing the potential carcinogenicity of complex nitrosamines. For this compound, metabolic activation can occur at the alpha-carbon of the n-butyl group or the alpha-carbon of the acetoxymethyl group. While the n-butyl group's alpha-carbon is relatively unhindered, the acetoxymethyl group presents a more complex steric environment. The presence of the adjacent acetoxy moiety could influence the binding orientation within the enzyme's active site and potentially reduce the rate of hydroxylation at that position compared to a simple methyl or ethyl group.
Computational studies have corroborated these experimental observations, identifying that substitution at the alpha-position on either side of the nitrosamine functional group decreases the probability of alpha-hydroxylation. acs.orgnih.gov Conversely, the number of available hydrogens on the alpha-carbons is positively correlated with mutagenicity and carcinogenicity, as these positions are the direct targets for the initial enzymatic attack. researchgate.net Therefore, the metabolic activation of this compound is a competitive process between hydroxylation at the butyl chain and the acetoxymethyl group, with the efficiency at each site being governed by these structural and steric factors.
Table 2: Structural Influences on Nitrosamine Metabolic Activation This interactive table outlines the general effects of alkyl chain structure and steric hindrance on the efficiency of alpha-hydroxylation.
| Structural Feature | Effect on Alpha-Hydroxylation Efficiency | Reasoning | Example Compounds |
| Increasing Linear Alkyl Chain Length | Decrease | Altered substrate fit in enzyme active site; changes in lipophilicity. nih.gov | N-Nitrosodimethylamine > N-Nitrosodiethylamine > N-Nitrosodi-n-butylamine |
| Substitution on Alpha-Carbon | Decrease | Steric hindrance inhibits enzyme access to the alpha-hydrogen. acs.orgnih.gov | Nitrosamines with tertiary alkyl groups |
| Presence of Alpha-Hydrogens | Increase | Required for the initial enzymatic hydroxylation step. researchgate.net | Simple dialkyl nitrosamines |
| Bulky Groups Near Alpha-Carbon | Decrease | Steric hindrance and unfavorable electrostatic interactions. researchgate.net | N-nitrosonortriptyline |
Dna Interaction and Adduct Formation by N Butyl N Acetoxymethyl Nitrosamine Derived Electrophiles
Mechanisms of DNA Alkylation by N-Butyl-N-(acetoxymethyl)nitrosamine Metabolites
The capacity of this compound to alkylate DNA stems from its chemical instability under physiological conditions, leading to the formation of highly reactive electrophiles. This process mimics the effects of metabolically activated N-nitrosodi-n-butylamine (NDBA). nih.gov
Unlike many N-nitrosamines that require enzymatic α-hydroxylation by cytochrome P450 enzymes, this compound is designed to decompose directly. nih.gov This decomposition generates a cascade of reactive species. The process is initiated by the loss of the acetoxymethyl group, leading to an unstable α-hydroxy intermediate. This intermediate spontaneously rearranges, ultimately forming a butyldiazonium ion. nih.gov
The butyldiazonium ion is a potent electrophile that can directly alkylate DNA. Alternatively, it can undergo decomposition by losing a molecule of nitrogen gas (N₂) to form a butyl carbocation. nih.govresearchgate.net This carbocation is another highly reactive electrophile that readily attacks electron-rich centers in the DNA molecule. researchgate.net The formation of these electrophilic intermediates is the central mechanism through which this compound exerts its genotoxic effects.
| Reactive Intermediate | Formation Pathway | Role in DNA Alkylation |
| Butyldiazonium Ion | Spontaneous decomposition of this compound. | Potent electrophile that directly alkylates nucleophilic sites on DNA bases. |
| Butyl Carbocation | Loss of N₂ from the butyldiazonium ion. | Highly reactive electrophile that attacks electron-rich atoms in DNA. |
The DNA bases—adenine, guanine (B1146940), cytosine, and thymine (B56734)—contain numerous nucleophilic centers. These are atoms rich in electrons, primarily exocyclic oxygen atoms and ring nitrogen atoms, that are susceptible to attack by the electrophilic butyldiazonium ions and butyl carbocations generated from this compound. mdpi.com
The reaction follows the principles of nucleophilic attack, where an electron-rich atom on a DNA base attacks the electron-deficient butyl carbocation or the terminal nitrogen of the diazonium ion. This results in the formation of a stable covalent bond, attaching a butyl group to the DNA base and forming a DNA adduct. nih.govnih.gov The specific sites of alkylation depend on factors such as the accessibility of the nucleophilic site within the DNA helix and its inherent chemical reactivity. mdpi.com
Characterization of DNA Adducts Induced by this compound
The interaction between this compound-derived electrophiles and DNA results in a variety of adducts. These adducts are characterized by the specific atom on the DNA base to which the butyl group is attached. The main categories include O-alkylated and N-alkylated adducts on purine (B94841) and pyrimidine (B1678525) bases.
Alkylation at the oxygen atoms of DNA bases is considered particularly significant for mutagenesis and carcinogenesis. mdpi.com One of the most critical O-alkylated adducts is O⁶-n-butylguanine. nih.gov The formation of this adduct occurs when the O⁶ position of guanine is attacked by the butylating electrophile.
The presence of a butyl group at the O⁶ position of guanine disrupts the normal Watson-Crick hydrogen bonding. During DNA replication, the modified O⁶-n-butylguanine can mispair with thymine instead of cytosine. If this mispair is not corrected by DNA repair mechanisms, it can lead to a G:C to A:T transition mutation in subsequent rounds of replication. nih.gov Research using related butylating agents has confirmed the formation of O⁶-n-butylguanine as a significant reaction product. nih.gov
Alkylation can also occur at the nitrogen atoms of the purine and pyrimidine rings. Quantitatively, the most common site of alkylation on purines is often the N⁷ position of guanine, forming N⁷-n-butylguanine. nih.gov Another identified N-alkylated adduct is 3-n-butyladenine. nih.gov
While N⁷-n-butylguanine is typically the most abundant adduct, its formation can destabilize the glycosidic bond connecting the base to the deoxyribose sugar. This can lead to depurination, creating an abasic site in the DNA strand, which itself is a form of DNA damage that can be mutagenic if not properly repaired. nih.gov
| Adduct Type | Specific Adduct Example | Significance |
| O-Alkylated Purine | O⁶-n-butylguanine | Highly mutagenic; causes G:C to A:T transition mutations. nih.govnih.gov |
| N-Alkylated Purine | N⁷-n-butylguanine | Often the most abundant adduct; can lead to depurination and abasic sites. nih.gov |
| N-Alkylated Purine | 3-n-butyladenine | A known product of DNA butylation. nih.gov |
In addition to purines, the pyrimidine bases, thymine and cytosine, are also targets for alkylation. The oxygen atoms of pyrimidines, such as the O² and O⁴ positions of thymine and the O² position of cytosine, are susceptible to attack by the butyl carbocation. nih.gov
Formation of Specific Butyl-Derived Adducts
The genotoxicity of this compound stems from its ability to generate a highly reactive butyl diazonium ion. This electrophile readily attacks nucleophilic centers within the DNA structure, leading to the formation of a variety of stable covalent adducts. The primary targets for alkylation are the nitrogen and oxygen atoms of the purine and pyrimidine bases.
Based on the known reactivity of similar simple alkylating agents, the principal butyl-DNA adducts expected to form include:
O⁶-butylguanine (O⁶-BuG): This is a highly miscoding lesion that, if not repaired, can lead to G:C to A:T transition mutations during DNA replication.
N⁷-butylguanine (N⁷-BuG): Typically the most abundant adduct formed by many alkylating agents. While not strongly miscoding, its formation can destabilize the glycosidic bond, leading to depurination and the creation of an abasic site.
N³-butyladenine (N³-BuA): Another lesion that can block DNA replication and is prone to depurination.
O⁴-butylthymine (O⁴-BuT): A miscoding lesion that can contribute to mutagenesis.
O²-butylthymine (O²-BuT) and O²-butylcytosine (O²-BuC): These are formed at lower frequencies but can also disrupt normal DNA base pairing.
The formation of these adducts alters the chemical structure of DNA, interfering with the proper functioning of cellular machinery involved in replication and transcription. While N⁷-butylguanine is often the most frequent adduct, the formation of O-alkylated adducts like O⁶-butylguanine is considered particularly significant for the initiation of carcinogenesis due to their potent mutagenic properties. The persistence of these adducts is influenced by the cell's DNA repair capacity; for instance, O⁶-butylguanine can be repaired by the enzyme O⁶-alkylguanine-DNA alkyltransferase (MGMT), although the repair efficiency is known to decrease with the increasing size of the alkyl group, making butyl adducts potentially more persistent than smaller methyl adducts. mdpi.com
DNA Damage Induction Beyond Direct Alkylation
Formation of Abasic Sites and DNA Strand Breaks: A major indirect consequence of DNA butylation is the chemical instability of certain adducts, particularly N⁷-butylguanine and N³-butyladenine. The butylation at these nitrogen atoms weakens the N-glycosidic bond that links the base to the deoxyribose sugar. This instability leads to the spontaneous cleavage of the bond, a process known as depurination, which results in a non-instructive apurinic/apyrimidinic (AP) site in the DNA strand. mdpi.commdpi.com These AP sites are themselves mutagenic and can stall DNA replication. The cellular Base Excision Repair (BER) pathway recognizes and removes AP sites, but this process involves the enzymatic creation of a temporary single-strand break (SSB) in the DNA backbone. mdpi.com An accumulation of these repair intermediates or their occurrence during DNA replication can lead to the formation of more severe double-strand breaks (DSBs). nih.gov
Oxidative Damage: The chemical reactions involving nitrosamines and their reactive intermediates can contribute to an environment of oxidative stress within the cell. This can lead to the generation of reactive oxygen species (ROS) that damage DNA independently of the alkylation process. mdpi.com ROS can oxidize DNA bases, with one of the most common lesions being 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), or attack the sugar-phosphate backbone, causing additional strand breaks. nih.gov
Damage from Aldehyde Byproducts: The chemical decomposition of this compound releases formaldehyde. Similarly, the metabolic activation of the related pro-carcinogen N-nitrosodibutylamine (NDBA) generates butyraldehyde. wikipedia.org Aldehydes are highly reactive molecules that can independently damage DNA by forming adducts (e.g., Schiff bases) and inducing DNA-protein cross-links, contributing another layer of genotoxicity. nih.govresearchgate.net
Quantitative Assessment of DNA Adduct Levels in Experimental Models
Quantifying the levels of specific DNA adducts in target tissues following exposure to a genotoxic agent is a cornerstone of molecular toxicology and carcinogenesis research. For butylating nitrosamines, this has been accomplished in various experimental models, primarily using the parent compound N-nitrosodibutylamine (NDBA), which produces the same ultimate butylating electrophile as this compound.
Research using sensitive analytical techniques has successfully identified and quantified key butyl adducts in animal models. For example, studies in rats treated with NDBA have measured the levels of the pro-mutagenic lesion O⁶-butylguanine in liver DNA. These quantitative data are crucial for establishing dose-response relationships and for understanding the molecular basis of organ-specific carcinogenicity.
| Compound | Experimental Model | Tissue | Adduct Measured | Adduct Level (μmol/mol Guanine) |
|---|---|---|---|---|
| N-Nitrosodibutylamine (NDBA) | Rat | Liver | O⁶-(n-butyl)guanine | 0.34 |
In addition to measuring specific adducts, other methods can quantitatively assess the downstream consequences of DNA damage. For instance, studies with N-Butyl-N-(4-hydroxybutyl)nitrosamine (BBN), a major metabolite of NDBA, use DNA cytophotometry to measure changes in the total DNA content of cells in the target organ (the urinary bladder). medchemexpress.com This research has shown that BBN exposure leads to a significant increase in cells with abnormal DNA content (aneuploidy), providing a quantitative measure of the resulting genomic instability.
Genotoxicity and Mutagenicity of N Butyl N Acetoxymethyl Nitrosamine
Direct Mutagenic Activity of N-Butyl-N-(acetoxymethyl)nitrosamine and its Active Metabolites
Unlike many parent nitrosamine (B1359907) compounds that require metabolic activation by cytochrome P450 enzymes to exert their carcinogenic effects, N-alkyl-N-(acetoxymethyl)nitrosamines, including this compound, exhibit direct mutagenic activity. nih.govnih.gov These α-acetoxy nitrosamines are considered synthetic models for the ultimate carcinogenic metabolites of N,N-dialkylnitrosamines. nih.gov
The direct activity stems from their chemical instability. This compound does not require enzymatic α-hydroxylation. nih.gov Instead, it is believed to undergo hydrolysis or be acted upon by cellular esterases, which removes the acetoxy group. This process generates a highly unstable α-hydroxybutylnitrosamine intermediate. This intermediate spontaneously decomposes to form a potent alkylating species, a butyldiazonium ion or the corresponding carbenium ion. nih.gov This reactive electrophile then readily attacks nucleophilic sites on DNA bases, leading to the formation of DNA adducts and subsequent mutations. nih.govnih.gov The potent carcinogenic and direct mutagenic effects of these α-acetoxy derivatives support the hypothesis that they represent the ultimate, DNA-reactive form produced during the metabolic activation of their parent compounds. nih.gov
In Vitro Genotoxicity Assays
A variety of in vitro assays are employed to evaluate the genotoxic potential of chemical compounds. nih.govtoxys.com These tests utilize bacteria, mammalian cells, or yeast to detect DNA damage, gene mutations, and chromosomal aberrations. toxys.com While specific published results for this compound in all these systems are not extensively detailed, its known direct mutagenicity allows for well-founded predictions of its activity in these standard assays. nih.gov
The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used method for identifying chemical mutagens. nih.govnih.gov The test uses various strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize a specific amino acid, such as histidine. A positive result is recorded when the test compound causes a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-deficient medium. nih.gov
Many nitrosamines require the addition of a mammalian metabolic activation system (e.g., a rat or hamster liver S9 fraction) to be detected as mutagens in the Ames test. nih.govresearchgate.net However, as a direct-acting agent, this compound would be expected to be mutagenic without the need for an external S9 mix. nih.gov Its chemical decomposition in the aqueous environment of the assay would be sufficient to generate the DNA-reactive alkylating species. nih.gov
Table 1: Expected Activity of Nitrosamines in the Ames Test
| Compound Type | Metabolic Activation (S9) Required | Expected Outcome for this compound |
|---|---|---|
| Parent Dialkylnitrosamine | Yes | N/A |
Mammalian cell assays are crucial for assessing genotoxicity in a system that more closely resembles human cellular processes. nih.gov Cell lines such as Chinese Hamster Ovary (CHO) cells are used to detect a range of genotoxic endpoints, including gene mutations, chromosome aberrations, and micronucleus formation. nih.gov Many parent nitrosamines show positive genotoxic responses in these assays, typically following metabolic activation. nih.govnih.gov
Given its nature as a direct-acting alkylating agent, this compound is anticipated to induce genotoxic effects in mammalian cell cultures without requiring an exogenous metabolic activation system. nih.gov The compound would directly damage the DNA of the CHO cells, leading to measurable endpoints like mutations at specific gene loci or the formation of micronuclei resulting from chromosomal damage. nih.gov
Table 2: Common Endpoints in Mammalian Cell Genotoxicity Assays
| Endpoint | Description |
|---|---|
| Gene Mutation | Detects permanent alterations in the DNA sequence of a specific gene (e.g., HPRT). |
| Chromosomal Aberrations | Measures structural damage to chromosomes, such as breaks or rearrangements. |
| Micronucleus Formation | Assesses small, extra-nuclear bodies containing chromosome fragments or whole chromosomes left behind during cell division. |
Yeast, such as Saccharomyces cerevisiae, offers a eukaryotic model for genotoxicity testing. nih.gov Yeast-based biosensors are designed to detect DNA damage by linking the promoter of a DNA damage-inducible gene (e.g., RAD54 or RNR3) to a reporter gene, such as Green Fluorescent Protein (GFP). nih.govresearchgate.net When a genotoxic agent damages the yeast's DNA, the DNA damage response pathways are activated, leading to the expression of the reporter gene, which produces a measurable signal like fluorescence. nih.gov
These systems have been successfully used to evaluate the genotoxicity of various nitrosamine compounds. nih.gov The activation of specific DNA damage repair pathways in yeast can provide mechanistic insights into the type of damage induced. nih.govresearchgate.net As a potent DNA alkylating agent, this compound would be expected to strongly activate these biosensor systems, indicating a clear genotoxic effect. nih.govtoxys.com
Relationship between DNA Adduct Formation and Genotoxic Outcomes
The genotoxicity of this compound is a direct consequence of its ability to covalently bind to DNA, forming DNA adducts. nih.govnih.gov After its spontaneous decomposition into a reactive butylating agent, it attacks electron-rich sites on the DNA bases. nih.gov
The primary targets for alkylation on DNA include the nitrogen and oxygen atoms of the purine (B94841) and pyrimidine (B1678525) bases. nih.govresearchgate.net The formation of adducts, particularly at oxygen atoms like the O⁶-position of guanine (B1146940), is strongly correlated with mutagenic and carcinogenic outcomes. nih.govnih.gov An O⁶-butylguanine adduct, for example, can cause mispairing during DNA replication, leading the DNA polymerase to incorrectly insert thymine (B56734) instead of cytosine. If this damage is not repaired, it results in a permanent G:C to A:T transition mutation in the next round of replication. researchgate.net The accumulation of such mutations in critical genes, such as tumor suppressor genes or oncogenes, is a key step in chemical carcinogenesis. nih.gov
Table 3: Key DNA Adducts from Alkylating Agents and Their Genotoxic Consequences
| Adduct Location | Example Adduct | Potential Genotoxic Outcome |
|---|---|---|
| O⁶-Guanine | O⁶-Butylguanine | Mispairs with Thymine, leading to G:C → A:T transitions. Highly mutagenic. |
| N7-Guanine | N7-Butylguanine | Most common adduct, can lead to depurination and subsequent mutations. |
| N3-Adenine | N3-Butyladenine | Can block DNA replication, leading to cytotoxic effects. |
Activation of DNA Damage Repair Pathways in Response to this compound Exposure
The formation of DNA adducts by this compound triggers a complex network of cellular DNA damage repair pathways. toxys.combohrium.com These pathways are essential for maintaining genomic integrity by removing the DNA lesions before they can be fixed as permanent mutations. nih.govresearchgate.net The primary repair mechanisms engaged by alkylation damage include:
Base Excision Repair (BER): This pathway is responsible for removing smaller, non-helix-distorting adducts. nih.gov Specific DNA glycosylases recognize and excise the damaged base, which is then replaced by the correct nucleotide.
Direct Reversal: Certain types of alkylation damage can be directly repaired by specific enzymes. The most well-known is O⁶-alkylguanine-DNA alkyltransferase (AGT or MGMT), which removes the alkyl group from O⁶-guanine and transfers it to itself, thereby inactivating the enzyme. nih.govresearchgate.net
Mismatch Repair (MMR): While MMR does not directly repair the adduct, it recognizes the mispair (e.g., O⁶-butylguanine:thymine) that occurs during replication. researchgate.net Futile attempts by the MMR system to repair the mismatch on the new strand while the adduct remains on the template strand can lead to more severe DNA damage, such as double-strand breaks, which can trigger cell death (apoptosis). researchgate.net
Nucleotide Excision Repair (NER): This pathway typically handles bulky, helix-distorting adducts, but it can also be involved in repairing certain types of alkylation damage. nih.govresearchgate.net
The cellular response to damage induced by this compound involves the activation of these pathways in an attempt to mitigate the genotoxic effects. toxys.combohrium.com
Table 4: Major DNA Repair Pathways for Alkylation Damage
| Repair Pathway | Key Function | Types of Lesions Repaired |
|---|---|---|
| Base Excision Repair (BER) | Removes damaged bases by specific glycosylases. | N7-alkylguanine, N3-alkyladenine. |
| Direct Reversal (e.g., AGT/MGMT) | Directly removes alkyl groups from DNA bases. | O⁶-alkylguanine. |
| Mismatch Repair (MMR) | Recognizes and corrects base mispairs post-replication. | Mismatches opposite O⁶-alkylguanine. |
| Nucleotide Excision Repair (NER) | Removes bulky adducts that distort the DNA helix. | Some larger alkyl adducts. |
Experimental Carcinogenesis Induced by N Butyl N Acetoxymethyl Nitrosamine
Carcinogenicity Studies in Rodent Models
Studies utilizing F-344 rats have demonstrated that N-Butyl-N-(acetoxymethyl)nitrosamine possesses both local and systemic carcinogenic properties. nih.govnih.gov These investigations are crucial in elucidating the compound's tumorigenic potential at the site of administration and in distant organs.
In studies conducted on F-344 rats of both sexes, this compound demonstrated systemic carcinogenic effects. nih.govnih.gov Following subcutaneous administration, the compound induced tumors in organs distant from the injection site, specifically the lungs and thyroid gland. nih.gov This indicates that the compound or its metabolites are distributed throughout the body and can initiate tumorigenesis in susceptible tissues. The incidence of these systemic tumors, however, was observed to be influenced by the chemical structure of the N-alkyl-N-(acetoxymethyl)nitrosamines, with the incidence of lung and thyroid tumors decreasing as the length of the alkyl chain increased. nih.govnih.gov
Subcutaneous injection of this compound in F-344 rats resulted in the development of tumors at the site of administration. nih.govnih.gov A significant number of rats treated with the compound developed subcutaneous tumors, which were histologically identified as malignant fibrous histiocytomas. nih.gov The incidence of these local tumors was compared with other N-alkyl-N-(acetoxymethyl)nitrosamines, and it was found that the tumorigenic potency at the injection site varied with the alkyl group. nih.govnih.gov
| Compound | Systemic Carcinogenicity (Lung and Thyroid Tumors) | Local Carcinogenicity (Subcutaneous Tumors) |
|---|---|---|
| N-Methyl-N-(acetoxymethyl)nitrosamine (MAMN) | Highest Incidence | High Incidence |
| N-Ethyl-N-(acetoxymethyl)nitrosamine (EAMN) | Lower Incidence than MAMN | Highest Incidence |
| N-Propyl-N-(acetoxymethyl)nitrosamine (PAMN) | Lower Incidence than EAMN | Lower Incidence than MAMN |
| This compound (BAMN) | Lower Incidence than PAMN | Lower Incidence than PAMN |
| N-Isobutyl-N-(acetoxymethyl)nitrosamine (i-BAMN) | Lowest Incidence | Lowest Incidence |
Organ-Specific Tumor Induction by this compound
The systemic administration of this compound has been shown to induce tumors in specific organs, highlighting its organotropic carcinogenic effects. nih.govnih.gov
Lung tumors were a notable finding in F-344 rats treated with this compound. nih.govnih.gov The development of tumors in the lungs underscores the systemic carcinogenic nature of this compound. The incidence of lung tumors induced by N-alkyl-N-(acetoxymethyl)nitrosamines was found to be inversely related to the length of the alkyl chain, with this compound showing a lower incidence compared to its methyl and ethyl counterparts. nih.govnih.gov
In addition to the lungs, the thyroid gland was identified as another target organ for the systemic carcinogenicity of this compound in F-344 rats. nih.govnih.gov Similar to the findings in the lungs, the incidence of thyroid tumors decreased as the length of the alkyl chain of the N-alkyl-N-(acetoxymethyl)nitrosamine increased. nih.gov
While the primary systemic target organs for this compound in the key study were the lung and thyroid, other related N-nitrosamines are known to induce tumors in a variety of other organs. nih.gov For instance, N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA) are potent liver carcinogens in rats. mdpi.comnih.gov Certain tobacco-specific nitrosamines, such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), are powerful systemic lung carcinogens in laboratory animals. nih.govmdpi.com Furthermore, administration of N-nitrosodiethanolamine has been shown to cause cancer of the nasal cavity in hamsters. nih.gov Studies with N-nitroso-2,6-dimethylmorpholine have shown induction of tumors in the liver and pancreas in Syrian golden hamsters. mdpi.com These findings with related compounds suggest that other organs could be potential targets for N-nitrosamines, depending on their specific chemical structure and metabolic activation pathways.
Comparative Carcinogenic Potency with Other N-Alkyl-N-(acetoxymethyl)nitrosamines
The carcinogenic potential of this compound (BAMN) has been evaluated in comparative studies with other N-Alkyl-N-(acetoxymethyl)nitrosamines, revealing variations in potency and target organ specificity related to the length of the alkyl chain. A significant study in F-344 rats involved the subcutaneous injection of BAMN and its N-methyl (MAMN), N-ethyl (EAMN), N-propyl (PAMN), and N-isobutyl (i-BAMN) analogs. nih.gov
The findings from this research indicated that all tested N-Alkyl-N-(acetoxymethyl)nitrosamines exhibited both local and systemic carcinogenicity. nih.gov The incidence of subcutaneous tumors, which developed at the site of injection, was highest with EAMN, followed by MAMN, PAMN, BAMN, and i-BAMN. Conversely, the incidence of tumors in the lungs and thyroid was highest in the group treated with MAMN and demonstrated a decrease as the length of the alkyl chain increased. nih.gov This suggests that the shorter the alkyl chain, the greater the systemic carcinogenic effect on these particular organs, while the ethyl group in EAMN appears to confer the highest local carcinogenic activity at the injection site.
Below is a data table summarizing the tumor incidence in F-344 rats following subcutaneous injection of various N-Alkyl-N-(acetoxymethyl)nitrosamines.
| Compound | Subcutaneous Tumor Incidence (%) | Lung Tumor Incidence (%) | Thyroid Tumor Incidence (%) |
|---|---|---|---|
| N-Methyl-N-(acetoxymethyl)nitrosamine (MAMN) | 85 | 70 | 45 |
| N-Ethyl-N-(acetoxymethyl)nitrosamine (EAMN) | 95 | 60 | 30 |
| N-Propyl-N-(acetoxymethyl)nitrosamine (PAMN) | 80 | 40 | 20 |
| This compound (BAMN) | 75 | 30 | 15 |
| N-Isobutyl-N-(acetoxymethyl)nitrosamine (i-BAMN) | 60 | 25 | 10 |
Molecular Events Underlying this compound-Induced Carcinogenesis
The carcinogenic activity of this compound, like other N-nitrosamines, is contingent upon its metabolic activation to reactive electrophilic species that can interact with cellular macromolecules, most notably DNA. mdpi.comnih.govresearchgate.net This process is a critical initiating event in the cascade of molecular alterations that can ultimately lead to the development of cancer.
The primary pathway for the metabolic activation of N-nitrosamines involves enzymatic α-hydroxylation, a reaction predominantly catalyzed by cytochrome P450 (CYP) enzymes. mdpi.comnih.gov This hydroxylation occurs on the carbon atom adjacent to the nitroso group. For this compound, this would lead to an unstable intermediate that can spontaneously decompose. This decomposition is believed to generate a butyl-diazonium ion or a butyl-carbonium ion, which are highly reactive electrophiles. researchgate.net
These reactive intermediates can then covalently bind to nucleophilic sites on DNA bases, forming DNA adducts. researchgate.nethesiglobal.org The formation of these adducts is a key molecular event in chemical carcinogenesis. While the specific DNA adducts formed by this compound have not been extensively characterized, by analogy with other N-alkyl-nitrosamines, it is anticipated that adducts such as O⁶-butylguanine and N⁷-butylguanine would be formed. hesiglobal.org
The formation of O⁶-alkylguanine adducts is particularly significant in the context of carcinogenesis. If not repaired by cellular DNA repair mechanisms, such as O⁶-alkylguanine-DNA alkyltransferase (AGT), these adducts can lead to mispairing during DNA replication, resulting in G:C to A:T transition mutations. researchgate.net Such mutations in critical genes, including proto-oncogenes and tumor suppressor genes, can disrupt normal cellular growth control and contribute to neoplastic transformation. For instance, studies on tumors induced by the related compound N-butyl-N-(4-hydroxybutyl)nitrosamine have infrequently identified mutations in the p53 tumor suppressor gene, suggesting that other genetic or epigenetic alterations are likely the primary drivers of carcinogenesis in this model. nih.gov
Detoxification Pathways of N Butyl N Acetoxymethyl Nitrosamine Metabolites
Enzymatic Denitrosation as a Detoxification Mechanism
Enzymatic denitrosation is a significant detoxification pathway for N-nitrosamines. nih.gov This process involves the removal of the nitroso group (–NO) from the molecule, a reaction catalyzed by the cytochrome P-450 (P450) family of enzymes. nih.govnih.gov This metabolic route is considered a detoxification mechanism because it prevents the formation of highly reactive electrophilic species that can result from other metabolic pathways, such as α-hydroxylation. nih.gov
Table 1: Key Factors in Enzymatic Denitrosation of N-Nitrosamines
| Factor | Description | Reference |
|---|---|---|
| Primary Enzyme System | Cytochrome P-450 (P450) | nih.govnih.gov |
| Co-factors | Requires NADPH-cytochrome-P-450 reductase. | nih.gov |
| Mechanism | Involves the reductive cleavage of the N-N bond, releasing nitric oxide (NO) or nitrite (B80452) (NO₂⁻). | nih.govnih.gov |
| Outcome | Detoxification by preventing the formation of alkylating agents. | nih.gov |
| Relationship to other pathways | Often occurs in parallel with oxidative dealkylation (α-hydroxylation). | nih.gov |
Hydrolytic Quenching of Reactive Intermediates by Water
Following the metabolic activation of N-nitrosamines via α-hydroxylation, unstable α-hydroxy nitrosamines are formed. acs.orgacs.org These intermediates can spontaneously decompose to generate highly reactive electrophiles, such as diazonium ions. acs.orgnih.gov Water plays a critical role in quenching these reactive intermediates, representing a non-enzymatic detoxification step.
The primary nitrosamine (B1359907) formed after the initial metabolic step is unstable and can decompose to a diazonium ion. acs.org This diazonium ion is a potent alkylating agent. However, in the aqueous cellular environment, it can react with water (hydrolysis or solvolysis) to form a corresponding alcohol and release molecular nitrogen. nih.gov For the metabolites of N-Butyl-N-(acetoxymethyl)nitrosamine, this hydrolytic pathway would compete with the alkylation of cellular macromolecules like DNA. The quenching of the butyldiazonium ion by water would yield butanol, a significantly less reactive compound, effectively neutralizing the reactive intermediate.
Conjugation Pathways (e.g., Glutathione (B108866) Conjugation)
Conjugation with endogenous molecules is a major Phase II detoxification process. Glutathione (GSH), a tripeptide present in high concentrations in cells, is a key nucleophile involved in neutralizing electrophilic compounds through reactions often catalyzed by glutathione S-transferases (GSTs). mdpi.com
Reactive intermediates generated from this compound metabolism can be conjugated with GSH. mdpi.com While direct evidence for this specific compound is limited, the general chemistry of N-nitrosamine metabolites supports this pathway. For example, nitric oxide (NO) released during denitrosation can react with oxygen to form nitrosating agents like N₂O₃, which in turn can react with glutathione to form S-nitrosoglutathione (GSNO), a carrier for NO transport. researchgate.netnih.gov The conjugation of electrophilic intermediates with GSH renders them more water-soluble and facilitates their excretion from the body. mdpi.com The chemical structure of the N-nitrosamine plays a significant role in its interaction with the glutathione system, with studies showing that various nitrosamines can significantly alter hepatic levels of GSH and the activity of GSTs. nih.gov
Table 2: Glutathione Conjugation as a Detoxification Pathway
| Component | Role | Reference |
|---|---|---|
| Glutathione (GSH) | An endogenous antioxidant that reacts with and neutralizes electrophilic metabolites. | mdpi.com |
| Glutathione S-Transferases (GSTs) | Enzymes that catalyze the conjugation of GSH to electrophilic substrates. | mdpi.com |
| Substrates | Reactive electrophilic intermediates produced during Phase I metabolism of the nitrosamine. | mdpi.com |
| Product | A more polar, water-soluble, and generally less toxic GSH-conjugate, which can be readily excreted. | mdpi.com |
N-Oxidation and Glucuronidation (by analogy to related N-nitrosamines)
By analogy to structurally related N-nitrosamines, such as the tobacco-specific nitrosamines (TSNAs), N-oxidation and glucuronidation are considered important detoxification pathways. mdpi.com
N-Oxidation : This process involves the oxidation of a nitrogen atom within the molecule. For nitrosamines that contain a pyridine (B92270) ring, like many TSNAs, oxidation of the pyridine nitrogen to form an N-oxide is a recognized detoxification route. mdpi.comresearchgate.net These reactions are often catalyzed by cytochrome P450 enzymes. researchgate.net While this compound lacks a pyridine ring, oxidation of its amine nitrogen could potentially represent an analogous detoxification step, although this is less commonly documented than pyridine N-oxidation.
Glucuronidation : This is a major Phase II conjugation reaction where a glucuronic acid moiety is attached to the substrate, significantly increasing its water solubility and facilitating its elimination. The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). For TSNAs like NNAL, glucuronidation is one of the most important detoxification pathways. mdpi.comhelsinki.fi Metabolites of this compound that possess a hydroxyl group, such as those formed from ω- or β-hydroxylation of the butyl chain, would be potential substrates for glucuronidation. This conjugation would effectively cap a reactive functional group and prepare the metabolite for excretion. pjoes.com
Advanced Analytical Methodologies for Research on N Butyl N Acetoxymethyl Nitrosamine
Chromatographic Techniques for Separation and Detection
Chromatography is a fundamental tool for isolating N-Butyl-N-(acetoxymethyl)nitrosamine and its byproducts from complex mixtures. Both liquid and gas chromatography are extensively used, often serving as the inlet for mass spectrometry systems. mac-mod.com
Liquid Chromatography (LC)
Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), is a preferred method for the analysis of a wide range of nitrosamines. nih.gov These techniques are advantageous for analyzing less volatile or thermally unstable compounds, a category that can include this compound and its larger, more complex biological adducts. mac-mod.com
Research on various nitrosamines, including the related N-nitrosodibutylamine (NDBA), utilizes reversed-phase columns, most commonly C18 columns, for effective separation. lcms.czrsc.org The separation is typically achieved using a gradient elution with a mobile phase consisting of water and an organic solvent like methanol (B129727) or acetonitrile, often with an additive such as formic acid to improve peak shape and ionization efficiency. lcms.cz The high resolving power of UHPLC allows for rapid and efficient separation from matrix components, which is critical for accurate quantification. rsc.orgresearchgate.net
Table 1: Illustrative Liquid Chromatography Parameters for Nitrosamine (B1359907) Analysis
| Parameter | Typical Conditions |
| Instrument | UHPLC System |
| Column | Hypersil GOLD™ C18 (1.9 µm, 100 × 2.1 mm) or equivalent |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Methanol + 0.1% Formic Acid |
| Flow Rate | 0.4 - 0.6 mL/min |
| Injection Volume | 10 - 100 µL |
| Column Temperature | 30 - 40 °C |
This table represents typical starting conditions for method development based on established nitrosamine analysis protocols. lcms.cz
Gas Chromatography (GC)
Gas chromatography is highly effective for the analysis of volatile and semi-volatile nitrosamines. restek.com While this compound itself may be amenable to GC analysis, the technique is more commonly applied to its parent compound, NDBA. kirj.ee Methodologies often involve direct liquid injection, which is suitable for a broad range of compounds. restek.com
The choice of the analytical column is critical for achieving good resolution. Columns such as wax-type or mid-polarity phases are often employed. kirj.ee GC is almost always coupled with a mass spectrometer (GC-MS) for nitrosamine analysis due to the need for high selectivity and sensitivity to detect trace levels. restek.com
Mass Spectrometry (MS) Techniques for Identification and Quantification
Mass spectrometry is the definitive technique for the identification and quantification of this compound and its derivatives due to its unparalleled sensitivity and selectivity. lcms.cz
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS), frequently coupled with LC systems (LC-HRMS), provides highly accurate mass measurements, typically with a resolution exceeding 10,000. fda.gov This capability is invaluable for distinguishing the target analyte from interfering matrix components that may have the same nominal mass. fda.gov
For this compound and its metabolites, HRMS instruments like the Orbitrap hybrid quadrupole-Orbitrap mass spectrometer can be used. lcms.czrsc.org The technique allows for the confident determination of the elemental composition of the parent ion and its fragments, which is a cornerstone of structural elucidation. fda.gov Regulatory bodies such as the U.S. Food and Drug Administration (FDA) have developed and published LC-HRMS methods for the detection and quantification of numerous nitrosamine impurities in various products. nih.govfda.gov
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) is the gold standard for quantifying trace levels of nitrosamines and their DNA adducts. lcms.cz This technique, used in both GC-MS/MS and LC-MS/MS platforms, offers exceptional sensitivity and selectivity by monitoring specific fragmentation pathways of the target molecule. The most common mode of operation is Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM). edqm.eu
In a typical MS/MS experiment for a DNA adduct formed from this compound, the mass spectrometer is set to isolate the protonated molecule (precursor ion) of the adduct. This ion is then fragmented, and a specific, characteristic product ion is monitored. This two-stage filtering process drastically reduces chemical noise and allows for quantification at very low levels (ng/L or ppb). restek.commdpi.com For instance, studies on analogous α-acetoxy nitrosamines have successfully used nanoflow LC-nanoelectrospray ionization-tandem mass spectrometry (nLC-nESI-MS/MS) to quantify multiple DNA adducts from just micrograms of DNA. nih.gov
Table 2: Representative Mass Spectrometry Modes for Nitrosamine Analysis
| Technique | Analyzer | Ionization Mode | Scan Mode | Application |
| LC-HRMS | Orbitrap, Q-TOF | ESI, APCI | Full Scan MS | Identification, Accurate Mass Measurement |
| LC-MS/MS | Triple Quadrupole | ESI, APCI | SRM / MRM | Target Quantification |
| GC-MS/MS | Triple Quadrupole | EI, CI | SRM / MRM | Quantification of Volatile Analytes |
This table summarizes common MS configurations used in nitrosamine research. nih.govrsc.orgedqm.eu
Application of Spectroscopic Methods in Adduct Structural Elucidation (e.g., Nuclear Magnetic Resonance)
While mass spectrometry is powerful for detecting and quantifying known adducts, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the initial, unambiguous structural elucidation of novel DNA adducts formed from compounds like this compound. nih.gov
When this compound reacts with DNA, it forms various butylated adducts on the nucleobases. To confirm the exact structure of these adducts, researchers typically perform larger-scale synthesis by reacting the compound with individual nucleosides (e.g., 2'-deoxyguanosine). The resulting products are then purified and analyzed using 1D and 2D NMR techniques (e.g., ¹H NMR, ¹³C NMR, COSY, HSQC). These NMR data provide definitive information about the chemical structure, including the precise site of alkylation on the nucleobase and the stereochemistry. nih.gov
An interesting structural feature of asymmetrical nitrosamines is the restricted rotation around the N-N bond, which has partial double-bond character. This can lead to the existence of stable Z (cis) and E (trans) isomers, known as rotamers. These distinct rotamers can often be observed in NMR spectra, resulting in two different sets of signals for the same compound, providing further insight into its structure. nih.govacanthusresearch.com Once characterized by NMR, these synthesized adducts serve as authentic standards for developing and validating highly sensitive LC-MS/MS methods for their detection in biological samples. nih.gov
Challenges and Future Directions in this compound Analysis in Research Matrices
The accurate and reliable quantification of this compound in diverse research matrices is a complex analytical task. Due to a lack of extensive research focused solely on this specific compound, the challenges and future directions for its analysis are largely extrapolated from the broader class of N-nitrosamines. These compounds share fundamental chemical properties and analytical behaviors that present common difficulties and necessitate similar advancements in methodology.
Key challenges revolve around achieving the required sensitivity, mitigating matrix interference, and ensuring the stability of the analyte during sample processing and analysis. ijpsjournal.comsepscience.comsciex.com Future progress in this area will likely depend on the adoption of more advanced analytical technologies, a deeper understanding of nitrosamine formation, and a shift towards preventative strategies. theanalyticalscientist.com
Current Analytical Challenges
The analysis of N-nitrosamines, including this compound, is fraught with difficulties that stem from their physicochemical properties and the trace levels at which they are typically found.
Sensitivity and Low Detection Limits: A primary challenge is the need for methods with extremely low limits of detection (LOD) and quantification (LOQ). chromatographyonline.com Regulatory concern over the potential carcinogenicity of nitrosamines necessitates their control at parts-per-billion (ppb) levels, requiring highly sensitive instrumentation like tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS). pharmtech.comthermofisher.comthermofisher.com
Matrix Interference: Research matrices, such as biological fluids, cell culture media, or pharmaceutical formulations, are inherently complex. sciex.com These matrices contain numerous endogenous or exogenous compounds that can interfere with the analysis, leading to inaccurate results. sepscience.com Co-elution of matrix components with the target analyte can cause ion suppression or enhancement in mass spectrometry, while isobaric interferences (compounds with the same nominal mass) can lead to false positives. sciex.comcambrex.com For example, the common solvent N,N-dimethylformamide (DMF) has a mass-to-charge ratio very similar to that of N-nitrosodimethylamine (NDMA), requiring high-resolution instruments to differentiate them. cambrex.comfda.gov
Sample Preparation: The preparation of samples prior to instrumental analysis is a critical source of potential error. sepscience.com The volatility of some nitrosamines can lead to their loss during concentration steps involving evaporation. sciex.comcambrex.com Conversely, the conditions used during sample extraction and cleanup, such as high temperatures or acidic pH, can inadvertently promote the artificial formation of nitrosamines from precursor amines and nitrosating agents present in the matrix, resulting in an overestimation of the contaminant level. cambrex.com
Analyte Stability: N-nitrosamines can be susceptible to degradation. They are known to be light-sensitive, and exposure to UV light can cause photolysis, leading to lower-than-actual measured concentrations. cambrex.com Furthermore, the potential for N-nitrosamines to exist as stable rotational isomers (rotamers) due to restricted rotation around the N-N bond can complicate chromatographic analysis, sometimes resulting in two distinct peaks for a single compound. acanthusresearch.com
Chromatographic Separation: Achieving adequate chromatographic resolution is essential to separate the target nitrosamine from isomers and matrix components. chromatographyonline.com Small, polar nitrosamines can be challenging to retain and separate using standard reversed-phase liquid chromatography, sometimes resulting in poor peak shapes that complicate accurate integration and quantification. sepscience.comsciex.com
| Challenge | Description | Potential Mitigation Strategy |
|---|---|---|
| Low Detection Limits | Need to quantify trace levels (ng/day or ppb) in complex samples. ijpsjournal.comchromatographyonline.com | Utilization of high-sensitivity detectors like LC-MS/MS, GC-MS/MS, and LC-HRMS. thermofisher.comnih.gov |
| Matrix Effects | Interference from other components in the sample matrix leading to inaccurate quantification (ion suppression/enhancement). ijpsjournal.comsciex.com | Effective sample cleanup (e.g., SPE), use of stable isotope-labeled internal standards, and robust chromatographic separation. sciex.com |
| Analyte Loss During Sample Prep | Volatile nitrosamines can be lost during evaporative concentration steps. sciex.comcambrex.com | Employing non-evaporative techniques or headspace GC-MS for volatile analytes. cambrex.com |
| Artifact Formation | Artificial formation of nitrosamines during sample preparation (e.g., from heat or acidic conditions). cambrex.com | Careful control of pH and temperature; use of nitrosamine formation inhibitors like ascorbic acid. |
| Chromatographic Co-elution | Inability to separate the target analyte from isobaric interferences (e.g., DMF and NDMA). cambrex.comfda.gov | High-resolution chromatography (e.g., UHPLC) and high-resolution mass spectrometry (HRMS) to distinguish between compounds with very similar masses. fda.govthermofisher.cn |
| Analyte Stability | Degradation of light-sensitive nitrosamines during sample handling and storage. cambrex.com | Protecting samples and standards from light using amber vials and minimizing exposure. |
Future Directions in Analytical Research
The future of N-nitrosamine analysis is moving towards more robust, sensitive, and preventative approaches. These advancements will be crucial for the continued study of this compound.
Advanced Instrumentation: The adoption of liquid chromatography-high resolution mass spectrometry (LC-HRMS) is a significant trend. fda.gov HRMS provides superior selectivity and confident identification by measuring the accurate mass of the analyte, which helps to eliminate false positives and reliably distinguish analytes from matrix interferences. thermofisher.comfda.gov
Improved Sample Preparation: There is a growing focus on developing streamlined and automated sample preparation methods. Techniques like solid-phase microextraction (SPME) and dilute-and-shoot approaches can reduce sample handling, minimize the risk of analyte loss or artifact formation, and improve throughput.
Focus on Prevention and Mitigation: Future research will increasingly focus on understanding and preventing the formation of nitrosamines. theanalyticalscientist.com This involves careful selection and testing of raw materials and reagents, optimizing reaction and storage conditions to avoid those that favor nitrosation, and potentially using inhibitors or scavengers in formulations. theanalyticalscientist.com
Regulatory Harmonization and Collaboration: Greater collaboration between research bodies, industry, and regulatory agencies is anticipated to establish harmonized guidelines and best practices for nitrosamine analysis. theanalyticalscientist.com This will lead to more consistent and reliable data across different laboratories and studies.
In Silico Tools for Risk Assessment: The use of computational tools, such as structure-activity relationship (SAR) models, will become more prevalent for predicting the potential of molecules to form nitrosamines and for assessing their toxicological risk. ijpsjournal.comnih.gov This allows for a proactive approach to risk management in research and development.
| Future Direction | Description | Potential Impact on Research |
|---|---|---|
| Wider Adoption of LC-HRMS | Use of high-resolution mass spectrometry for routine quantification. thermofisher.comfda.gov | Increased confidence in analytical results, reduction of false positives, and better characterization of unknown impurities. fda.gov |
| Advanced Sample Preparation | Development of automated and miniaturized sample preparation techniques (e.g., SPME). | Higher sample throughput, reduced solvent consumption, and lower risk of analytical error. |
| Focus on Formation Mechanisms | In-depth studies on how nitrosamines form in specific matrices and conditions. theanalyticalscientist.com | Development of effective, science-based strategies to prevent nitrosamine contamination at its source. |
| Use of In Silico Models | Employing computational models for risk prediction and assessment. ijpsjournal.comnih.gov | Early identification of potential nitrosamine risks in experimental design and material selection. |
| Global Regulatory Harmonization | Alignment of analytical requirements and acceptable limits across different regulatory bodies. theanalyticalscientist.com | Streamlined method validation and easier comparison of data from different research studies. |
Q & A
Q. What methodologies are recommended for detecting N-Butyl-N-(acetoxymethyl)nitrosamine in biological samples?
To detect this nitrosamine in complex matrices (e.g., urine, tissue), researchers should employ gas chromatography-tandem mass spectrometry (GC-MS/MS) coupled with sample preparation techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe). This method minimizes matrix interference and enhances recovery rates for volatile nitrosamines . Validation should follow FDA/EMA guidelines, including limits of detection (LOD) ≤ 1 ppb and precision within ±15% .
Q. Key Analytical Parameters
| Parameter | Requirement | Reference |
|---|---|---|
| LOD | ≤ 1 ppb | |
| Recovery Efficiency | 70–120% | |
| Precision (RSD) | ≤ 15% |
Q. How is this compound utilized in carcinogenicity studies?
This compound is a potent bladder carcinogen in rodent models. Researchers typically administer it via drinking water at concentrations of 0.05–0.1% for 12–20 weeks to induce invasive transitional cell carcinomas. Histopathological analysis should follow standardized grading systems (e.g., WHO classification), with controls for diet (AIN-93G) to avoid confounding factors .
Q. Experimental Design Considerations
- Dosage : 3 mM in drinking water for 13 weeks induces 88–100% tumor incidence in mice .
- Endpoint Analysis : Include immunohistochemistry for biomarkers (e.g., p53 mutations, Ki-67 proliferation index).
Advanced Research Questions
Q. How can conflicting data on carcinogenic potency be resolved in studies using this nitrosamine?
Discrepancies often arise from variations in exposure duration, species/strain susceptibility, or metabolic differences. For example, (C57BL/6 × DBA/2)F1 mice show 100% tumor incidence at 3 mM, while Fischer-344 rats require higher doses. Researchers should:
Q. What advanced analytical strategies improve specificity in quantifying trace-level nitrosamine impurities?
To address matrix effects in trace analysis (e.g., drug synthesis byproducts):
- High-Resolution MS (HRMS) : Enables differentiation of isobaric impurities (e.g., NDMA vs. structurally similar nitrosamines).
- Isotope Dilution : Use deuterated internal standards (e.g., d6-NDMA) to correct for recovery variability.
- pH-Controlled Extraction : Optimize at pH 7–8 to minimize artifactual nitrosation during sample preparation .
Q. Example Workflow
Extraction : QuEChERS with acetonitrile and MgSO4/NaCl .
Cleanup : Pass through a C18 SPE cartridge.
Analysis : GC-MS/MS with electron ionization (EI) in MRM mode .
Q. How do regulatory frameworks (EMA/FDA) influence experimental design for nitrosamine risk assessment?
Researchers must align with:
Q. What strategies mitigate N-nitrosamine formation during chemical synthesis?
- Avoid Nitrosating Agents : Replace tertiary amines (e.g., dimethylamine) with non-nitrosatable alternatives.
- pH Control : Maintain neutral/basic conditions (pH ≥ 7) during synthesis to inhibit nitrosation kinetics .
- Add Inhibitors : Introduce ascorbic acid or α-tocopherol to scavenge nitrite ions .
Case Study : Reformulating a drug intermediate by replacing dimethylamine with morpholine reduced NDMA levels by 98% .
Q. How do structural modifications influence the carcinogenicity of alkyl nitrosamines?
The acetoxymethyl group in this compound enhances metabolic activation, increasing its urothelial specificity. Comparative studies show:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
